molecular formula C14H13NO2 B15195788 n-(4-Hydroxyphenyl)-n-methylbenzamide CAS No. 70489-16-6

n-(4-Hydroxyphenyl)-n-methylbenzamide

Cat. No.: B15195788
CAS No.: 70489-16-6
M. Wt: 227.26 g/mol
InChI Key: ZZHAWGINDBQJMU-UHFFFAOYSA-N
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Description

N-(4-Hydroxyphenyl)-N-methylbenzamide (CAS 70489-16-6) is a benzamide derivative of significant interest in medicinal chemistry and pharmaceutical research. The compound features a tertiary amide linkage with a methyl substituent and a 4-hydroxyphenyl group, a scaffold known for its versatile biological activities . Benzamide analogues, in general, are considered a privileged structure in drug discovery, demonstrating a wide spectrum of pharmacological potential, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties . The specific structural components of this molecule—the benzoyl group and the phenolic hydroxyl group—are common features in compounds that interact with key biological targets, suggesting potential for diverse research applications . Research into structurally similar 4-hydroxybenzamide analogues has shown promise in oncology, with some compounds acting as potent inhibitors of key enzyme and receptor targets such as Histone Deacetylase II (HDAC II), Janus kinase 2 (JAK2), and the Epidermal Growth Factor Receptor (EGFR), which are critical in cell growth and survival pathways in malignancies . Furthermore, the N-(4-hydroxyphenyl) acetamide core is a well-investigated structure in the development of safer analgesics, indicating that this compound may also hold value for research in pain management and hepatotoxicity studies . The presence of the N-methyl group is a key feature, as it alters the hydrogen-bonding capacity and conformational rigidity compared to secondary amides, which can significantly influence metabolic stability and receptor-binding affinity . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70489-16-6

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

N-(4-hydroxyphenyl)-N-methylbenzamide

InChI

InChI=1S/C14H13NO2/c1-15(12-7-9-13(16)10-8-12)14(17)11-5-3-2-4-6-11/h2-10,16H,1H3

InChI Key

ZZHAWGINDBQJMU-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)O)C(=O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N 4 Hydroxyphenyl N Methylbenzamide

Established Synthetic Routes for Benzamide (B126) Formation

The synthesis of benzamides, particularly N-arylbenzamides, is a cornerstone of organic and medicinal chemistry. The formation of the amide bond is typically achieved through the condensation of a carboxylic acid and an amine. hepatochem.com This process generally requires the activation of the carboxylic acid to facilitate the reaction with the amine. hepatochem.comresearchgate.net

The formation of N-arylbenzamides involves the coupling of a benzoic acid derivative with an aniline derivative. A common approach is the conversion of the carboxylic acid into a more reactive intermediate, such as an acyl chloride or azide, which can then readily react with the amine. hepatochem.com However, the harsh conditions required for forming these intermediates can limit their use with complex molecules. hepatochem.com

A more broadly applicable method involves the use of coupling reagents that activate the carboxylic acid in situ. Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), are frequently employed for this purpose. hepatochem.com The reaction mechanism involves the carboxylic acid adding to the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, forming the amide bond and a urea byproduct (e.g., dicyclohexylurea, DCU). luxembourg-bio.com

To improve reaction efficiency and suppress side reactions, such as the formation of N-acylurea byproducts or racemization in chiral substrates, additives are often used in conjunction with carbodiimides. hepatochem.comluxembourg-bio.com 1-Hydroxybenzotriazole (HOBt) is a classic additive that traps the O-acylisourea intermediate to form an active ester, which is less prone to side reactions and reacts cleanly with the amine to yield the desired amide. luxembourg-bio.com

Table 1: Common Coupling Reagents and Additives for Amide Bond Formation
Reagent/AdditiveAbbreviationFunctionKey Characteristics
DicyclohexylcarbodiimideDCCCoupling ReagentForms insoluble dicyclohexylurea (DCU) byproduct, facilitating purification by filtration. luxembourg-bio.com
DiisopropylcarbodiimideDICCoupling ReagentForms soluble diisopropylurea byproduct.
1-HydroxybenzotriazoleHOBtAdditiveReduces side reactions and minimizes racemization when used with carbodiimides. luxembourg-bio.com

The introduction of an N-methyl group onto a pre-formed secondary benzamide is a key transformation. A significant challenge in the N-alkylation of primary amides is the potential for overalkylation, yielding tertiary amides. nih.gov However, for secondary amides, the primary goal is achieving efficient and selective mono-alkylation.

A modern and effective method for the monoselective N-methylation of amides utilizes quaternary ammonium salts, such as phenyl trimethylammonium iodide (PhMe₃NI), as solid methylating agents. nih.govacs.org This approach is noted for its safety, ease of handling, and excellent selectivity. nih.govacs.org The reaction is typically performed in a non-polar solvent like toluene, with a base such as cesium carbonate (Cs₂CO₃), at elevated temperatures. nih.govacs.org This method demonstrates high functional group tolerance, accommodating halides, ethers, and nitro groups on the benzamide scaffold. nih.govacs.org The process is also applicable to N-ethylation using the corresponding phenyl triethylammonium iodide (PhEt₃NI). nih.govacs.org

Targeted Synthesis of N-(4-Hydroxyphenyl)-N-methylbenzamide and its Proximal Analogs

A direct, single-step synthesis of this compound is not commonly reported. The synthesis is logically approached via a multi-step sequence, typically involving the initial formation of an N-aryl amide bond followed by a selective N-methylation step.

A plausible synthetic pathway would be:

Amide Coupling: Reaction of a benzoic acid derivative with 4-aminophenol to form N-(4-hydroxyphenyl)benzamide.

N-Methylation: Selective methylation of the amide nitrogen in N-(4-hydroxyphenyl)benzamide.

A primary challenge in the synthesis of this compound is achieving regioselectivity during the methylation step. The precursor, N-(4-hydroxyphenyl)benzamide, possesses two nucleophilic sites: the amide nitrogen and the phenolic oxygen. Many alkylating agents could potentially react at both sites, leading to a mixture of N-methylated, O-methylated, and N,O-dimethylated products.

To ensure selective N-methylation, a protecting group strategy is often employed. The phenolic hydroxyl group can be protected prior to methylation and subsequently deprotected. A common choice is the benzyl ether protecting group.

A regioselective synthesis could proceed as follows:

Protection: The hydroxyl group of 4-aminophenol is protected, for example, by reacting it with benzyl bromide to form 4-(benzyloxy)aniline.

Amidation: The protected aniline, 4-(benzyloxy)aniline, is coupled with benzoic acid using standard coupling reagents (e.g., DCC/HOBt) to yield N-(4-(benzyloxy)phenyl)benzamide.

N-Methylation: The secondary amide is then selectively N-methylated. The use of phenyl trimethylammonium iodide with cesium carbonate is a suitable method for this step, yielding N-(4-(benzyloxy)phenyl)-N-methylbenzamide. nih.govacs.org

Deprotection: The benzyl protecting group is removed, commonly via catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst), to afford the final product, this compound. google.com

The conditions for each step of the proposed synthesis are guided by established protocols for similar transformations.

Amide Coupling: The reaction between benzoic acid and an aniline derivative with a carbodiimide/HOBt system is typically carried out in aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature.

N-Methylation: The selective N-methylation of benzamides using phenyl trimethylammonium iodide has been optimized. nih.govacs.org The reaction generally involves heating the substrate with cesium carbonate (2 equivalents) and the ammonium salt (2.5 equivalents) in toluene at 120 °C for 16–24 hours. nih.govacs.org This system has proven effective for a variety of substituted benzamides. nih.govacs.org

Table 2: Exemplary Conditions for N-Methylation of Substituted Benzamides Using PhMe₃NI nih.govacs.org
SubstrateBaseSolventTemperatureTimeYield
4-BromobenzamideCs₂CO₃Toluene120 °C16-24 h≤91%
4-NitrobenzamideCs₂CO₃Toluene120 °C16-24 h≤91%
4-MethoxybenzamideCs₂CO₃Toluene120 °C16-24 h≤91%

Catalytic Hydrogenation (Deprotection): The removal of a benzyl ether is a standard procedure, often involving a palladium on carbon (Pd/C) catalyst in a protic solvent like methanol or ethanol under an atmosphere of hydrogen gas. google.com These reactions are typically run at atmospheric pressure and room temperature until the reaction is complete. google.com

Advanced Synthetic Techniques in Benzamide Chemistry Relevant to the this compound Scaffold (e.g., Microwave-Assisted Synthesis)

Modern synthetic chemistry increasingly utilizes energy sources other than conventional heating to promote reactions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, increasing yields, and improving process efficiency. rasayanjournal.co.in

Microwave irradiation can be applied to the synthesis of benzamides, including the formation of the this compound scaffold. researchgate.net The direct coupling of a carboxylic acid and an amine can be achieved under solvent-free conditions or in a minimal amount of a high-boiling solvent, often without a catalyst. tandfonline.com The key advantage is a dramatic reduction in reaction time, from several hours under conventional heating to just a few minutes in a microwave reactor. researchgate.nettandfonline.com For example, the hydrolysis of benzamide, which takes an hour by conventional reflux, can be completed in 7 minutes with a 99% yield under microwave conditions. rasayanjournal.co.in Similarly, the synthesis of various benzamides via the ring-opening of an oxazolone (B7731731) with amines was achieved in good yields with significantly reduced reaction times using microwave assistance. researchgate.net

This technology could be applied to the amidation step in the synthesis of this compound, potentially offering a more rapid and efficient alternative to conventional methods.

Table 3: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis
ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction TimeHours to daysMinutes rasayanjournal.co.intandfonline.com
Energy InputConductive heating of the bulk reaction mixtureDirect dielectric heating of polar molecules youtube.com
YieldVariableOften higher yields rasayanjournal.co.inresearchgate.net
ConditionsOften requires solvent refluxCan be performed under solvent-free conditions tandfonline.com

Analytical Verification Protocols for Synthesized this compound and Intermediates

The comprehensive characterization of newly synthesized this compound and its precursors is essential to confirm its identity, structure, and purity. This is achieved through a combination of spectroscopic and chromatographic techniques, each providing unique and complementary information.

Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

Spectroscopic methods are fundamental for elucidating the molecular structure of this compound. These techniques probe the molecule's interaction with electromagnetic radiation, revealing detailed information about its atomic composition and connectivity.

NMR spectroscopy is arguably the most powerful tool for unambiguous structure determination of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the N-methyl group, the two separate aromatic rings, and the phenolic hydroxyl group. Due to restricted rotation around the amide C-N bond, some aromatic peaks may appear broadened. The predicted chemical shifts, based on analogous structures like N-methylbenzamide and phenolic compounds, are detailed below. rsc.orgchemicalbook.com

Predicted ¹H NMR Data for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
N-CH₃ 3.2 - 3.5 Singlet 3H The exact position can be influenced by solvent and temperature.
Aromatic (4-hydroxyphenyl) 6.8 - 7.0 Doublet 2H Protons ortho to the hydroxyl group, part of an AA'BB' system.
Aromatic (4-hydroxyphenyl) 7.0 - 7.2 Doublet 2H Protons meta to the hydroxyl group, part of an AA'BB' system.
Aromatic (benzoyl) 7.3 - 7.6 Multiplet 5H Protons of the unsubstituted benzoyl ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The key signals expected for this compound include the amide carbonyl, the N-methyl carbon, and the various aromatic carbons. rsc.orgrsc.orgcompoundchem.comoregonstate.edu

Predicted ¹³C NMR Data for this compound

Carbon Type Predicted Chemical Shift (δ, ppm) Notes
N-CH₃ 37 - 40 Aliphatic carbon attached to nitrogen.
Aromatic C-H (4-hydroxyphenyl) 115 - 117 Carbons ortho to the hydroxyl group.
Aromatic C-H (benzoyl) 126 - 131 Carbons of the benzoyl ring.
Aromatic C-N (4-hydroxyphenyl) 132 - 135 Quaternary carbon attached to the amide nitrogen.
Aromatic C-C=O (benzoyl) 135 - 138 Quaternary carbon of the benzoyl ring attached to the carbonyl.
Aromatic C-OH (4-hydroxyphenyl) 155 - 158 Carbon attached to the hydroxyl group, significantly deshielded by oxygen.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For a tertiary amide like this compound, key absorptions are expected for the carbonyl group, aromatic rings, and the phenolic hydroxyl group. udel.edupressbooks.pubvscht.cz

Predicted Characteristic IR Absorption Bands

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
O-H (Phenol) Stretching 3200 - 3550 Strong, Broad
C-H (Aromatic) Stretching 3000 - 3100 Medium to Weak
C=O (Amide I Band) Stretching 1630 - 1660 Strong
C=C (Aromatic) Stretching 1450 - 1600 Medium to Weak (multiple bands)
C-N Stretching 1350 - 1420 Medium

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. For this compound (Molecular Formula: C₁₄H₁₃NO₂), the exact mass is 227.09 g/mol .

Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 227. A primary fragmentation pathway involves cleavage of the amide bond, leading to the formation of a stable benzoyl cation at m/z = 105. nist.govmiamioh.edu Other significant fragments would arise from the N-(4-hydroxyphenyl)-N-methyl radical cation. In soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be prominently observed at m/z = 262.06, as seen in the closely related compound 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide. uni.luacs.org

Chromatographic Purity Assessment (HPLC, TLC, Column Chromatography)

Chromatographic techniques are essential for separating the target compound from unreacted starting materials, by-products, and other impurities, thereby allowing for an accurate assessment of its purity.

HPLC is a premier technique for determining the purity of a non-volatile compound. A reverse-phase HPLC (RP-HPLC) method is typically suitable for analyzing moderately polar aromatic compounds like this compound. researchgate.netnih.gov

A standard RP-HPLC protocol would involve:

Column: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water or methanol and water. nih.gov The addition of a small amount of an acid, such as 0.1% formic acid or acetic acid, is often used to improve peak shape and resolution.

Flow Rate: Typically 1.0 mL/min.

Detection: UV detection at a wavelength where the aromatic chromophores absorb strongly, likely between 254 nm and 280 nm.

Purity Assessment: The purity is determined by integrating the area of the product peak relative to the total area of all observed peaks in the chromatogram.

TLC is a rapid, simple, and inexpensive method used to monitor the progress of a reaction, identify compounds, and determine the appropriate solvent system for column chromatography. rsc.orgfujifilm.com

For this compound, a typical TLC procedure would utilize:

Stationary Phase: Silica gel 60 F₂₅₄ plates.

Mobile Phase (Eluent): A solvent system of ethyl acetate and hexanes is commonly employed for compounds of this polarity. A starting ratio of 30-50% ethyl acetate in hexanes would likely provide an appropriate retention factor (Rƒ) value (ideally between 0.3 and 0.5).

Visualization: The compound can be visualized under UV light at 254 nm due to its aromatic nature. Staining with a potassium permanganate or ceric ammonium molybdate solution can also be used for visualization.

Flash column chromatography is the standard method for purifying multigram quantities of synthesized compounds in a research setting. rochester.edu The conditions for column chromatography are typically developed based on the results from TLC analysis.

A typical purification protocol would involve:

Stationary Phase: Silica gel (230-400 mesh).

Eluent: A solvent system similar to that used for TLC, often starting with a lower polarity (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity (gradient elution) to first elute non-polar impurities, followed by the desired product, and finally any highly polar impurities.

Fraction Collection: The eluent is collected in fractions, which are then analyzed by TLC to identify those containing the pure product. These fractions are then combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Positional and Substituent Effects on the 4-Hydroxyphenyl Moiety of N-(4-Hydroxyphenyl)-N-methylbenzamide

The 4-hydroxyphenyl portion of the molecule, often referred to as the A-ring in medicinal chemistry, is a critical determinant of activity. Both the phenolic hydroxyl group and the phenyl ring itself are key targets for structural modification to modulate biological effects.

Modification of this hydroxyl group, for instance, through O-alkylation or O-acylation, has been shown to be a viable strategy for altering biological activity. In studies on analogous N-(hydroxyphenyl) amides and sulfonamides, converting the hydroxyl group into an ether or ester derivative often leads to a marked change in enzyme inhibition profiles. For example, in a series of N-(3-hydroxyphenyl)benzamide derivatives, O-alkylation resulted in varied inhibitory activity against enzymes like butylcholinesterase, acetylcholinesterase, and lipoxygenase. researchgate.netchempublishers.com Similarly, for the related compound N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide, the parent molecule with the free hydroxyl group was a modest inhibitor of lipoxygenase, but its N-(4-benzoyloxyphenyl) derivative was found to be the most potent inhibitor in the series. researchgate.net This suggests that the hydroxyl group can serve as a handle for creating prodrugs or for fine-tuning the electronic and steric properties of the molecule to enhance its interaction with a specific target.

Table 1: Effect of Phenolic Hydroxyl Group Modification on Enzyme Inhibition for Analogous Compounds

Parent CompoundModificationResulting CompoundTarget EnzymeChange in ActivityReference
N-(3-hydroxyphenyl)benzamideO-Alkylation (various alkyl halides)3-O-Alkyl derivativesButylcholinesterase, Acetylcholinesterase, LipoxygenaseVaried inhibition profiles observed researchgate.netchempublishers.com
N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamideO-Acylation (benzoyl chloride)N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamideLipoxygenase, ButylcholinesteraseMost potent inhibitor in the series researchgate.net

Introducing substituents, particularly halogens and alkyl groups, onto the phenyl ring of the 4-hydroxyphenyl moiety can profoundly impact the compound's biological activity. Halogenation can alter the electronic distribution (pKa), lipophilicity, and metabolic stability of the molecule.

A study on structurally related 4-hydroxy-3-methoxyphenyl acetamide (B32628) TRPV1 agonists demonstrated that halogenation of the aromatic ring could shift the compound's functional activity toward antagonism. nih.gov The effect was dependent on both the nature and the position of the halogen. The extent of antagonism increased with the size of the halogen (I > Br > Cl). nih.gov Furthermore, halogenation at the 5-position (ortho to the hydroxyl group) resulted in a greater degree of antagonism than at the 6-position. nih.gov For instance, certain 5-iodo substituted compounds were found to be approximately 40-60 times more potent as antagonists than the reference compound. nih.gov In other related structures, such as salicylanilides, 2-chloro substitution was found to be beneficial for antimicrobial activity against Gram-positive bacteria. nih.gov These findings indicate that strategic halogenation of the hydroxyphenyl ring in this compound could be a powerful tool for modulating its potency and mechanism of action.

Table 2: Influence of Halogenation on the Biological Activity of Analogous Phenyl Acetamides

Parent ScaffoldSubstitution PositionHalogenEffect on ActivityPotency (Ki)Reference
4-hydroxy-3-methoxyphenyl acetamide5-positionClShift toward antagonism- nih.gov
4-hydroxy-3-methoxyphenyl acetamide5-positionBrGreater shift toward antagonism- nih.gov
4-hydroxy-3-methoxyphenyl acetamide5-positionIMost potent antagonism2.19 nM nih.gov
4-hydroxy-3-methoxyphenyl acetamide6-positionILess potent antagonism vs. 5-position- nih.gov

Structural Modifications on the Benzamide (B126) Ring System and Their Biological Implications

The benzamide portion of the molecule provides a robust scaffold that can also be modified to alter biological outcomes. The benzoyl moiety, in particular, presents opportunities for substitution to influence binding and activity.

Substituents on the benzoyl ring can modulate the electronic nature of the carbonyl group and introduce new points of interaction with biological targets. Research on N-substituted benzamide derivatives has shown that the nature and position of these substituents are critical. For example, the introduction of a chlorine atom or a nitro-group onto the benzoyl ring has been observed to decrease the anti-proliferative activity of certain benzamide-based antitumor agents. nih.gov

Conversely, alkyl groups can serve as attachment points for further functionalization. In the design of protein kinase inhibitors, a 4-methylbenzamide (B193301) backbone was utilized where the methyl group served as a linker to connect various purine (B94841) derivatives. nih.gov This strategy, which preserves the core N-(3-trifluoromethyl-phenyl)-4-methylbenzamide structure while varying the purine substituent, led to the discovery of compounds with potent inhibitory activity against several cancer cell lines. nih.gov This highlights that the para-position of the benzoyl ring is a synthetically accessible and effective site for modification to direct the molecule towards specific biological targets.

Conformational Analysis and Stereochemical Considerations in N-Substituted Benzamides

The three-dimensional shape of N-substituted benzamides, governed by the rotation around various single bonds, is a crucial factor in their biological activity. The relative orientation of the two aromatic rings and the conformation of the amide bond (cis vs. trans with respect to the N-substituents and the carbonyl group) dictate how the molecule fits into a binding pocket.

For N-methylbenzamides, the N-methyl group is typically coplanar with the carbonyl group. The planarity of the amide bond restricts rotation, leading to distinct conformers. The key degree of freedom is the torsion angle between the plane of the phenyl ring and the plane of the amide group. This angle is influenced by the steric and electronic nature of substituents on the rings. For example, ortho-substituents on the benzoyl ring can cause steric hindrance that forces the amide moiety out of coplanarity with the benzene (B151609) ring. nih.gov This conformational change can weaken intramolecular hydrogen bonds and alter the molecule's lipophilicity and binding affinity. nih.gov The presence of the N-methyl group and the 4-hydroxyphenyl group in the target molecule will likewise influence the preferred conformation and the rotational barrier between the cis and trans amide isomers, ultimately affecting its interaction with receptors.

Rational Design Principles Guiding this compound Analog Synthesis

The SAR data from investigations of this compound and its analogs provide several guiding principles for rational drug design. acs.org

Modulation of the Phenolic Hydroxyl Group : The hydroxyl group can be masked as an ether or an ester to create prodrugs with altered solubility or pharmacokinetic profiles. This position is key for tuning activity, as seen where acylation turned a modest inhibitor into a potent one. researchgate.net

Strategic Halogenation : Introducing halogens onto the 4-hydroxyphenyl ring is a proven method to enhance potency and potentially switch the mechanism of action (e.g., from agonist to antagonist). nih.gov The choice of halogen and its position are critical variables for optimization.

Bioisosteric Replacement : The core amide linkage and phenyl rings can be subjected to bioisosteric replacements to improve properties. For example, replacing a phenyl ring with a heteroaromatic ring or modifying the amide linker could lead to novel compounds with improved selectivity or metabolic stability.

Functionalization of the Benzoyl Moiety : The benzoyl ring, particularly at the para-position, can be used as a scaffold to attach additional chemical moieties. As demonstrated in the design of kinase inhibitors, adding functional groups at this position can direct the molecule to new biological targets without disrupting the core pharmacophore. nih.gov This modular approach allows for the systematic exploration of chemical space to optimize activity against a desired target. acs.org

By integrating these principles, medicinal chemists can systematically synthesize and test new analogs of this compound to develop compounds with enhanced potency, selectivity, and desirable pharmacological properties.

Mechanistic Elucidation of Biological Activities Associated with the N 4 Hydroxyphenyl N Methylbenzamide Scaffold

Identification and Validation of Molecular Targets and Binding Sites

No molecular targets have been identified or validated for N-(4-Hydroxyphenyl)-N-methylbenzamide in the accessible scientific literature.

Characterization of Ligand-Receptor/Enzyme Interactions

Without identified molecular targets, there is no data characterizing the ligand-receptor or ligand-enzyme interactions for this compound.

Investigation of Cellular Pathway Modulation by this compound Derivatives

No studies investigating the modulation of cellular pathways by this compound or its direct derivatives are available.

De Novo Design Strategies for Target-Specific Modulators

There are no published de novo design strategies that specifically utilize the this compound scaffold for the development of target-specific modulators.

Computational and Theoretical Chemistry Studies of N 4 Hydroxyphenyl N Methylbenzamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme. This simulation helps in understanding the binding mode and affinity of the ligand, which is crucial for drug design and discovery. The process involves placing the ligand into the binding site of the receptor and evaluating the stability of the resulting complex, often expressed as a docking score or binding energy.

For N-(4-Hydroxyphenyl)-N-methylbenzamide, a molecular docking study would involve selecting a relevant biological target. The 3D structure of the compound would be generated and optimized for the lowest energy conformation. This optimized structure would then be docked into the active site of the chosen protein receptor. The simulation would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the target. For instance, the hydroxyl (-OH) group on the phenyl ring and the carbonyl (C=O) group of the amide are potential hydrogen bond donors and acceptors, respectively, that could play a significant role in binding.

While general principles of docking are well-established, specific studies detailing the binding energy and interaction profile of this compound with a particular protein target are not available in the provided search results.

Density Functional Theory (DFT) Studies for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is widely used to determine optimized molecular geometry and various electronic properties. For this compound, DFT calculations, typically using a basis set like B3LYP/6-311G**, would provide insights into its structural and electronic characteristics.

Key parameters derived from DFT studies include:

Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles for the most stable conformation of the molecule.

Electronic Properties: Calculation of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting how the molecule will interact with other molecules or biological targets.

Vibrational Frequencies: Theoretical prediction of infrared and Raman spectra, which can be compared with experimental data to confirm the molecular structure.

Although DFT is a powerful tool for characterizing compounds, specific published data detailing the HOMO-LUMO gap, MEP analysis, or other electronic properties for this compound is not present in the available literature.

In Silico Prediction of Pharmacokinetic Parameters (ADMET)

In silico ADMET prediction involves using computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions are vital in the early stages of drug development to identify candidates with favorable pharmacokinetic profiles and avoid costly failures in later stages. Various online tools and software, such as pkCSM and SwissADME, are used for these predictions.

For this compound, an ADMET profile would typically include predictions for:

Absorption: Parameters like human intestinal absorption, Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor status.

Distribution: Predictions of blood-brain barrier permeability and plasma protein binding.

Metabolism: Likelihood of the compound being a substrate or inhibitor of key cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4).

Excretion: Estimation of total clearance.

Toxicity: Predictions for potential risks such as AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), and hepatotoxicity.

While the methods for ADMET prediction are well-documented, a specific and detailed ADMET profile for this compound, including predicted numerical values, is not available in the provided search results.

Derivatization and Analog Development Based on the N 4 Hydroxyphenyl N Methylbenzamide Framework

Design and Synthesis of Novel N-(4-Hydroxyphenyl)-N-methylbenzamide Analogs with Enhanced Biological Profiles

The design and synthesis of novel analogs based on the this compound framework have been driven by the need to improve potency and selectivity for various biological targets. Structure-activity relationship (SAR) studies are crucial in guiding the modification of the core structure to achieve desired pharmacological effects.

Key strategies often involve modifications at three primary locations: the 4-hydroxyphenyl ring, the benzamide (B126) moiety, and the N-methyl group. For instance, in a study on related N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, researchers synthesized a series of compounds with N,N-dialkylaminoethoxy/propoxy moieties attached to the hydroxyl group. nih.govresearchgate.net These modifications aimed to enhance memory-enhancing capabilities through acetylcholinesterase (AChE) inhibition. nih.govresearchgate.net The results showed that these analogs exhibited AChE-inhibiting activity in the low micromolar range (IC50 values of 4.0-16.5 μM). nih.govresearchgate.net

Similarly, research on N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine (B1216132) receptor subtype 1 (M1) antagonists demonstrated how substitutions on the benzamide ring influence potency and selectivity. nih.gov Analogs with substitutions at the 2-position (e.g., 2-Cl or 2-OMe) showed submicromolar M1 IC50 values. nih.gov A pentafluorophenyl derivative proved to be a submicromolar antagonist for both M1 and M5 receptors. nih.gov

Another study focused on 3-(tert-butyl)-4-hydroxyphenyl benzoate (B1203000) and benzamide derivatives as farnesoid X receptor (FXR) antagonists. nih.gov This research highlighted the importance of the 3-(tert-butyl)-4-hydroxyphenyl unit for antagonistic activity and showed that replacing the benzoate with a benzamide structure improved chemical stability. nih.gov

The synthesis of these analogs typically involves standard amide bond formation reactions, such as coupling a substituted benzoic acid (or its acyl chloride) with N-methyl-4-aminophenol. Further modifications, like etherification of the phenolic hydroxyl group, can be performed post-coupling. researchgate.net

Table 1: Biological Activities of Selected N-(4-Hydroxyphenyl)benzamide Analogs

Analog Class Modification Biological Target Observed Activity (IC50)
N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide DerivativesAddition of N,N-dialkylaminoethoxy/propoxy moiety at the 4-hydroxyl positionAcetylcholinesterase (AChE)4.0 - 16.5 μM nih.govresearchgate.net
N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide Derivatives2-Chloro substitution on the benzamide ringMuscarinic M1 Receptor960 nM nih.gov
N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide Derivatives2-Methoxy substitution on the benzamide ringMuscarinic M1 Receptor820 nM nih.gov
N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) DerivativesThiophene substitutionHistone Deacetylases (HDACs)0.3 μM nih.gov
N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) DerivativesBenzo[d] nih.govresearchgate.netdioxole substitutionHistone Deacetylases (HDACs)0.4 μM nih.gov

Strategies for Optimizing Therapeutic Index Through Structural Modifications

Optimizing the therapeutic index—the ratio between a drug's therapeutic effect and its toxic effect—is a critical goal in drug development. For compounds related to the this compound scaffold, a key concern can be hepatotoxicity, particularly for analogs of acetaminophen (B1664979) (N-(4-hydroxyphenyl)acetamide), which shares a similar core structure. The toxicity of acetaminophen is linked to its metabolic oxidation to the reactive intermediate N-acetyl-p-benzoquinone imine (NAPQI). researchgate.net

A primary strategy to improve the therapeutic index is to design analogs that avoid the metabolic pathways leading to toxic byproducts. researchgate.net This can be achieved by introducing chemical modifications that block or alter the sites of metabolic oxidation. For the N-(4-hydroxyphenyl)amide core, this often means modifying the molecule to prevent the formation of quinone-imine species. researchgate.net

Research on non-hepatotoxic analogs of acetaminophen has shown that introducing bulky or electron-withdrawing groups can stabilize the molecule and redirect its metabolism away from toxic pathways. researchgate.net For example, the synthesis of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide (B32628) created a non-hepatotoxic analog that retained analgesic and antipyretic properties. researchgate.net This modification effectively prevents the oxidative metabolism responsible for liver damage. researchgate.net Such a strategy could be directly applied to the this compound framework to mitigate potential toxicity while preserving or enhancing the desired biological activity.

Prodrug Strategies for Improved Delivery and Bioavailability

Prodrugs are inactive or less active molecules that are metabolically converted into the active parent drug within the body. This strategy is frequently employed to overcome challenges such as poor solubility, low permeability, and rapid first-pass metabolism, thereby improving a drug's bioavailability. researchgate.netsemanticscholar.org

For the this compound scaffold, the phenolic hydroxyl group is an ideal handle for prodrug derivatization. It can be converted into esters, carbonates, or carbamates, which are often more lipophilic than the parent phenol. ump.edu.pl This increased lipophilicity can enhance the molecule's ability to cross cell membranes and improve oral absorption. ump.edu.pl Once absorbed, these ester or carbonate linkages can be cleaved by ubiquitous esterase enzymes in the blood and tissues to release the active this compound.

A common approach involves creating ester prodrugs. For instance, N-(substituted 2-hydroxyphenyl)carbamates have been developed as mutual prodrugs of acetaminophen and other active compounds like chlorzoxazone. nih.gov In this design, the phenolic hydroxyl of an acetaminophen-like structure is linked to another molecule, and upon cleavage, both therapeutic agents are released. nih.gov This same principle can be applied to this compound to improve its delivery characteristics.

Another strategy is the use of phosphate (B84403) esters to significantly increase the aqueous solubility of a drug, making it suitable for parenteral formulations. While this modification reduces lipophilicity, it is highly effective for intravenous delivery. The phosphate group is later cleaved by alkaline phosphatase enzymes in the body to regenerate the parent compound.

Table 2: Potential Prodrug Modifications for the this compound Scaffold

Prodrug Moiety Linkage to Core Structure Purpose Activation Mechanism
Alkyl or Aryl EsterEster linkage at the 4-hydroxyl groupIncrease lipophilicity, improve oral absorption ump.edu.plCleavage by esterase enzymes researchgate.net
CarbonateCarbonate linkage at the 4-hydroxyl groupIncrease lipophilicity, control release rateCleavage by esterase enzymes
Phosphate EsterPhosphate ester at the 4-hydroxyl groupIncrease aqueous solubility for IV formulationsCleavage by alkaline phosphatases
Amino Acid ConjugateEster linkage at the 4-hydroxyl groupTarget specific transporters, improve solubilityCleavage by esterases or peptidases escholarship.org

Development of Hybrid Molecules Incorporating the this compound Moiety

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. nih.gov This approach aims to produce compounds with dual or synergistic activity, potentially targeting multiple pathways of a disease, improving affinity, or overcoming drug resistance. academindex.com

The this compound structure can be used as one of the building blocks in such a hybrid design. For example, a patent describes the synthesis of esters of N-(4'-hydroxyphenyl)acetamide with 5-benzoyl-1-methylpyrrole-2-acetic acid derivatives. google.com These compounds are hybrid molecules that combine an analgesic moiety (the acetaminophen-like structure) with a potent anti-inflammatory agent. google.com Upon administration, the ester linkage is designed to be cleaved by plasma esterases, releasing both active components to exert their respective therapeutic actions. google.com

Another approach involves linking the benzamide portion of the scaffold to other pharmacologically active heterocyclic systems. Research has described the synthesis of 4-methylbenzamide (B193301) derivatives connected through a flexible linker to substituted purines. nih.gov These hybrid molecules were designed as potential protein kinase inhibitors, combining the benzamide backbone with the purine (B94841) pharmacophore to achieve a specific inhibitory profile. nih.gov This design strategy allows for the creation of compounds that can interact with multiple binding sites on a target enzyme or engage different biological targets simultaneously. nih.gov

Future Research Trajectories and Academic Significance

Identification of Novel Therapeutic Applications for N-(4-Hydroxyphenyl)-N-methylbenzamide Analogs

The core structure of this compound offers a versatile backbone for the synthesis of a diverse range of analogs with potential therapeutic applications. Research into structurally related compounds has already demonstrated the potential of the N-(4-hydroxyphenyl)benzamide moiety in various therapeutic areas.

One notable area of investigation is in the realm of neurodegenerative disorders. A study on a series of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, which are direct analogs, revealed their potential as memory enhancers. These compounds exhibited significant acetylcholinesterase (AChE) inhibiting activity, with IC50 values in the low micromolar range. For instance, compound 10a from this series showed a maximal AChE inhibition of 97% at a concentration of 50 μM. This suggests that the N-(4-hydroxyphenyl)benzamide scaffold could be a valuable starting point for the development of new treatments for conditions like Alzheimer's disease.

Another promising therapeutic avenue is in the development of novel analgesics. Research into 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide (B32628) analogs, which share the N-(4-hydroxyphenyl)acetamide core, has shown potential for creating non-hepatotoxic pain relievers. nih.gov These compounds are designed to avoid the formation of the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI), which is a major issue with acetaminophen (B1664979) overdose. nih.gov This indicates that modifications of the N-(4-hydroxyphenyl)amide structure could lead to safer analgesic drugs.

Furthermore, the broader class of N-phenylbenzamide derivatives has been explored for anticancer properties. Studies have shown that imidazole-based N-phenylbenzamide derivatives can exhibit cytotoxic activity against various cancer cell lines. While not direct analogs of this compound, these findings suggest that with appropriate substitutions, this scaffold could also be investigated for its potential as an anticancer agent.

Table 1: Biological Activities of N-(4-Hydroxyphenyl)benzamide Analogs

Compound Class Therapeutic Target Key Findings
N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives Acetylcholinesterase (AChE) Memory enhancing properties with IC50 values for AChE inhibition in the low micromolar range.
2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analogs Pain pathways Analgesic and antipyretic properties without the hepatotoxicity associated with acetaminophen. nih.gov
Imidazole-based N-phenylbenzamide derivatives Cancer cells Cytotoxic activity against various cancer cell lines.

Advanced Mechanistic Studies at the Molecular and Cellular Level

A deeper understanding of how this compound and its analogs exert their biological effects is crucial for their future development. Advanced mechanistic studies at the molecular and cellular level will be pivotal in elucidating their modes of action.

For analogs showing promise as memory enhancers, molecular docking and simulation studies have provided initial insights into their interaction with acetylcholinesterase. These computational studies suggest that the compounds bind within the active site of AChE, interacting with key residues of the catalytic triad (B1167595) and the peripheral anionic site. Future research could employ techniques such as X-ray crystallography to obtain a high-resolution structure of the analog-enzyme complex, which would provide a more detailed understanding of the binding interactions and guide the design of more potent inhibitors.

In the context of the analgesic analogs, mechanistic studies have focused on their metabolic pathways. It has been shown that these compounds avoid the formation of the toxic NAPQI metabolite. nih.gov Further investigations could utilize advanced mass spectrometry techniques to identify and quantify all metabolic byproducts, providing a comprehensive metabolic profile. Cellular studies using primary human hepatocytes can further elucidate the effects of these compounds on liver function and cell viability. researchgate.net

The metabolic fate of the N-methylbenzamide portion of the scaffold is also an important area for investigation. Studies on N-methylbenzamides have shown that they can be metabolized to N-(hydroxymethyl) compounds. researchgate.net The stability of these metabolites can be influenced by substitution on the nitrogen atom. researchgate.net Understanding the metabolism of this compound is therefore essential for predicting its pharmacokinetic and toxicological properties.

Exploration of Chemical Biology Tools Derived from the this compound Scaffold

While the direct application of the this compound scaffold in the development of chemical biology tools is not yet extensively reported, its structural features suggest significant potential in this area. Chemical biology tools, such as fluorescent probes and affinity matrices, are invaluable for studying biological processes.

The 4-hydroxyphenyl group is a key feature that can be exploited for the development of such tools. The hydroxyl group can serve as a reactive handle for the attachment of reporter groups, such as fluorophores, or for immobilization onto a solid support for affinity chromatography applications. For example, a fluorescent tag could be attached to the hydroxyl group to create a probe for visualizing the localization of the compound within cells or for use in high-throughput screening assays.

The development of fluorescent probes based on various molecular scaffolds is a well-established field. For instance, benzimidazole-based scaffolds have been successfully used to create fluorescent probes for a variety of analytes and biological imaging applications. researchgate.net Similarly, the this compound scaffold could be functionalized with environmentally sensitive fluorophores to create probes that report on their binding to a target protein through changes in their fluorescence properties.

Furthermore, by attaching a linker and a reactive group to the scaffold, it could be converted into a tool for target identification through techniques like affinity-based protein profiling. While specific examples for the this compound scaffold are currently lacking in the literature, the chemical tractability of the molecule makes it a promising candidate for the future development of such chemical biology tools.

Integration of High-Throughput Screening and Computational Methods in Future Research Endeavors

The discovery and optimization of new therapeutic agents based on the this compound scaffold can be significantly accelerated by the integration of high-throughput screening (HTS) and computational methods.

HTS allows for the rapid screening of large libraries of compounds to identify initial "hits" with desired biological activity. Compound libraries can be designed to contain a wide diversity of analogs of this compound, which can then be tested in automated assays for various therapeutic targets. The development of robust and miniaturized assays is key to the success of HTS campaigns.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be used to guide the design of these compound libraries and to prioritize compounds for synthesis and testing. As seen with the memory-enhancing analogs, molecular docking can predict the binding modes of compounds to their target protein, providing insights into the structural basis of their activity.

Molecular dynamics simulations can further refine these models by simulating the dynamic behavior of the compound-protein complex over time, which can help in predicting the stability of the interaction. The integration of these computational approaches with experimental data can create a powerful iterative cycle of design, synthesis, and testing that can lead to the rapid identification of potent and selective drug candidates.

Table 2: Application of Computational Methods in the Study of N-(4-Hydroxyphenyl)benzamide Analogs

Computational Method Application Example Finding
Molecular Docking Predicting binding modes of analogs to target proteins. Identification of key interactions with acetylcholinesterase residues.
Molecular Dynamics Simulation Assessing the stability of compound-protein complexes. Confirmation of stable binding of memory-enhancing analogs in the AChE active site.
QSAR Relating chemical structure to biological activity. Guiding the design of analogs with improved potency.

Q & A

Basic Research Questions

Q. How can the synthesis of N-(4-Hydroxyphenyl)-N-methylbenzamide be optimized for improved yield and purity?

  • Methodology :

  • Coupling Agents : Use N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst for amide bond formation. Reaction yields of 75–85% are achievable under reflux conditions in anhydrous solvents like THF .
  • Functional Group Protection : Introduce tert-butyldimethylsilyl (TBS) groups to protect hydroxyl moieties during synthesis, followed by deprotection using mild acidic conditions (e.g., 6M HCl) .
    • Key Parameters :
ParameterOptimal ConditionYield (%)
SolventTetrahydrofuran (THF)75–85
TemperatureReflux (~66°C)

Q. What analytical techniques are recommended for structural confirmation of this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H-NMR : Peaks at δ 7.16 (d, J = 8.7 Hz) and δ 6.52 (d, J = 9.0 Hz) confirm aromatic protons and methyl group coupling .
  • ¹³C-NMR : Carbonyl resonance at δ 169.85 ppm confirms the benzamide backbone .
    • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O–H···O interactions) to validate stereochemistry .

Q. What storage conditions ensure long-term stability of this compound?

  • Best Practices :

  • Store under inert gas (argon/nitrogen) at –20°C in amber vials to prevent photodegradation.
  • Use desiccants (e.g., silica gel) to avoid hydrolysis of the amide bond .

Advanced Research Questions

Q. How can mechanistic interactions of this compound with biological targets be investigated?

  • Experimental Design :

  • Enzyme Inhibition Assays : Measure IC₅₀ values against targets like MMP-9/MMP-13 using fluorogenic substrates (e.g., DQ-collagen) .
  • Molecular Docking : Perform in silico simulations (AutoDock Vina) to predict binding affinities at catalytic sites .
    • Case Study : Structural analogs (e.g., 4-(trifluoromethyl)benzamide derivatives) showed selective inhibition of kinases via π-π stacking interactions .

Q. How should researchers resolve contradictions in reported biological activities of this compound?

  • Data Validation Strategies :

  • Replication Studies : Reproduce synthesis protocols rigorously (e.g., verify reaction intermediates via LC-MS) to rule out impurities .
  • Analytical Cross-Checking : Compare NMR and HRMS data with published spectra to confirm structural integrity .
    • Example : A prior study misassigned spectral data for a maleimide analog, leading to erroneous conclusions; independent validation corrected the mechanism .

Q. What methodologies enable the incorporation of this compound into functional polymers?

  • Material Science Approaches :

  • Copolymerization : Use radical initiators (e.g., AIBN) to graft the compound into polyacrylate matrices, enhancing thermal stability (Tₐ > 200°C) .
  • Chelation : Leverage the hydroxyphenyl group to coordinate metal ions (e.g., Fe³⁺) for catalytic or conductive polymer applications .
    • Performance Metrics :
PropertyImprovement vs. Control
Thermal Decomposition+50°C
Tensile Strength+30%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.